molecular formula C10H10N2O3 B1671754 Imidazole salicylate CAS No. 36364-49-5

Imidazole salicylate

Cat. No.: B1671754
CAS No.: 36364-49-5
M. Wt: 206.20 g/mol
InChI Key: XCHHJFVNQPPLJK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imidazole, a core component of the compound, is known to readily bind with a variety of enzymes, proteins, and receptors . This suggests that imidazole salicylate may interact with multiple targets in the body, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown . The imidazole ring, a key structural feature of the compound, is known to form multiple drug-ligand interactions via hydrogen bonds, van der waals, and hydrophobic forces . These interactions could potentially influence the activity of various enzymes, proteins, and receptors, leading to changes in cellular function.

Biochemical Pathways

The imidazole group is a key component of several biomolecules and plays a central role in biological catalysis . Therefore, it’s plausible that this compound could influence a variety of biochemical pathways, leading to downstream effects on cellular function.

Biochemical Analysis

Biochemical Properties

Imidazole salicylate is a potent inhibitor of ergosterol synthesis, a main membrane lipid of fungi . It interacts with various enzymes, proteins, and other biomolecules. For instance, it may decrease the excretion rate of certain substances, potentially resulting in a higher serum level .

Cellular Effects

It has been suggested that it does not affect renal function or inhibit kidney prostanoid production .

Molecular Mechanism

It is known to compete with acetyl-Coenzyme A at the catalytic site, inhibiting CBP and p300 lysine acetyltransferase activity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it does not affect the stability or degradation of the product

Dosage Effects in Animal Models

It has been suggested that a severe, dose-related ulcerative dermatitis occurs in 5%–10% of dogs administered itraconazole (a related imidazole) in doses >10 mg/kg .

Metabolic Pathways

It is known that it may decrease the excretion rate of certain substances , suggesting that it may interact with certain enzymes or cofactors and potentially affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that imidazolium ionic liquids, which include this compound, are highly soluble in water and other polar solvents , suggesting that they may be easily transported and distributed within cells and tissues.

Subcellular Localization

It is known that imidazolium ionic liquids, which include this compound, are highly soluble in water and other polar solvents , suggesting that they may be localized in various subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole salicylate typically involves the reaction of imidazole with salicylic acid. One common method is to dissolve imidazole in a suitable solvent such as ethanol and then add salicylic acid to the solution. The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Properties

IUPAC Name

2-hydroxybenzoic acid;1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHJFVNQPPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189887
Record name Imidazole salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36364-49-5
Record name Imidazole salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36364-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole salicylate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imidazole salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMIDAZOLE SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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